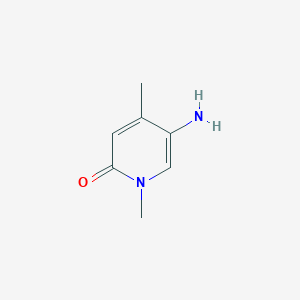
5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one
Descripción general
Descripción
5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one is a chemical compound with the CAS Number: 1365055-01-1 . It has a molecular weight of 138.17 . The IUPAC name for this compound is 5-amino-1,4-dimethyl-2 (1H)-pyridinone .
Molecular Structure Analysis
The InChI code for 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one is 1S/C7H10N2O/c1-5-3-7(10)9(2)4-6(5)8/h3-4H,8H2,1-2H3 . This code provides a specific description of the molecule’s structure.Aplicaciones Científicas De Investigación
Neuroprotective Properties and Alzheimer's Disease
The synthesis and biological evaluation of tacrine-dihydropyridine hybrids reveal that these compounds exhibit neuroprotective profiles and moderate blocking effects of L-type voltage-dependent calcium channels. Such properties suggest potential therapeutic applications for the treatment of Alzheimer's disease (León et al., 2008).
Organic Synthesis and Hydrogen Transfer Applications
The 1,4-dihydropyridine scaffold is utilized in organic synthesis, acting as a hydrogen transfer reagent, thereby emulating NAD(P)H reducing agents. This highlights the scaffold's versatility beyond medicinal chemistry, providing a pathway for the synthesis of novel dihydropyridine molecules (Borgarelli et al., 2022).
Antimicrobial Properties
A study involving the synthesis of 1,4-dihydropyridines using aminated multiwalled carbon nanotubes as catalysts demonstrated that these compounds exhibit significant antimicrobial activity against various microorganisms. This opens up potential applications in the development of new antimicrobial agents (Moradi et al., 2017).
Cytotoxicity and Antitumor Activity
Research into the cytotoxic and antitumor properties of 1,4-dihydropyridines reveals that certain derivatives can induce cell cycle arrest and exhibit potent cytotoxic activity against various cancer cell lines. Such findings highlight the potential of dihydropyridines in cancer therapy (Mohamed et al., 2016).
Catalysis and Synthesis Efficiency
Innovative synthesis methods using catalysts like V2O5/ZrO2 have been developed for the facile and green synthesis of 1,4-dihydropyridine derivatives. These methods emphasize the efficiency and environmental friendliness of synthesizing dihydropyridine-based compounds (Bhaskaruni et al., 2017).
Propiedades
IUPAC Name |
5-amino-1,4-dimethylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-7(10)9(2)4-6(5)8/h3-4H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFWQYYQOWTVKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine hydrochloride](/img/structure/B1377732.png)
![1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1377735.png)
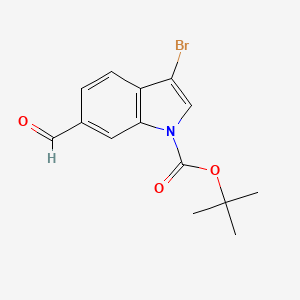
![N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B1377740.png)
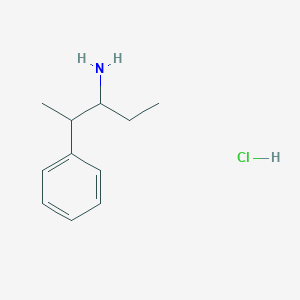
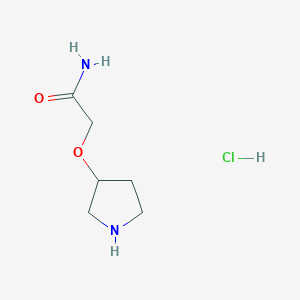
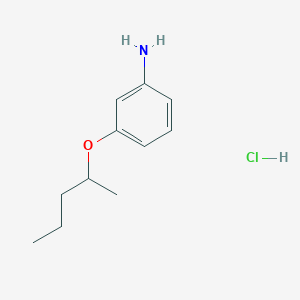
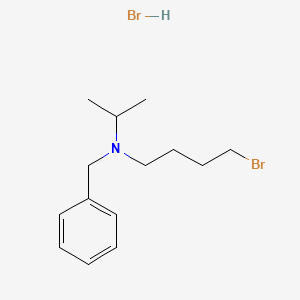
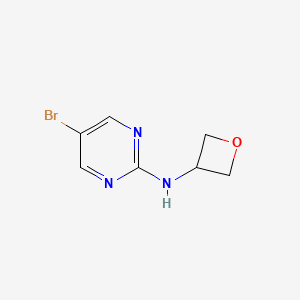
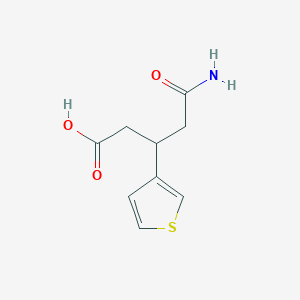
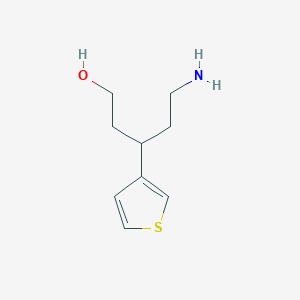
![2-Amino-6-chloro-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377751.png)

